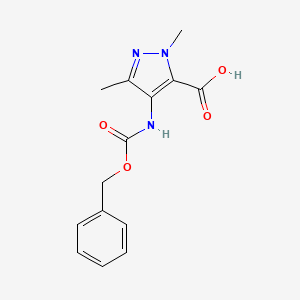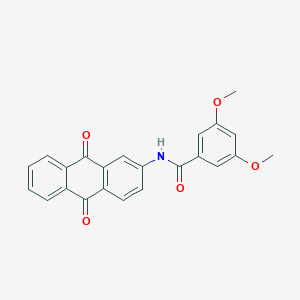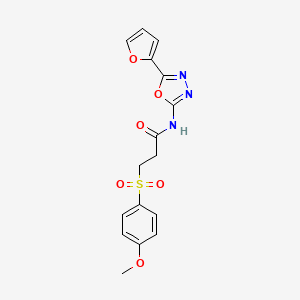
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid, also known as DPC, is a chemical compound that belongs to the pyrazole class of organic compounds. DPC is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism. DPC has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid works by inhibiting the activity of DPP-4, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 results in increased levels of GLP-1, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. However, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid may have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. One area of interest is the development of more potent and selective DPP-4 inhibitors that can be used as therapeutics for metabolic disorders. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid. Finally, there is a need for further studies on the safety and efficacy of 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid in human clinical trials.
Métodos De Síntesis
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various reagents. One of the commonly used methods is the reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl 2-oxo-4-phenylbutyrate in the presence of a catalyst, followed by the reaction with hydrazine hydrate and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2,5-Dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2,5-dimethyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(12(13(18)19)17(2)16-9)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPUJSMHRONEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B2905449.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2905460.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)


![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B2905465.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)
![7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2905469.png)